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Compound of Interest

Compound Name: 4-Hydroxyphenylacetic acid-d6

Cat. No.: B12413197

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and mass spectrometry (MS) data for 4-Hydroxyphenylacetic acid-d6. Due to the
limited public availability of specific spectral data for the deuterated form, this document
presents the detailed spectral information for the non-deuterated analogue, 4-
Hydroxyphenylacetic acid, as a reference. It further explains the anticipated spectral
differences for the deuterated compound and outlines the experimental protocols for its
analysis.

Data Presentation

While specific NMR and mass spectra for 4-Hydroxyphenylacetic acid-d6 are not readily
available in the public domain, a certificate of analysis for a commercial sample confirms its
identity. The molecular formula is given as CsH2DsO3 and the molecular weight as 158.18. The
certificate states that the tH NMR spectrum is "Consistent with structure" and indicates an
isotopic enrichment of 99.42%.[1]

To provide a practical reference, the following tables summarize the NMR and MS data for the
non-deuterated 4-Hydroxyphenylacetic acid.

Table 1: *H NMR Spectral Data for 4-Hydroxyphenylacetic acid
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Chemical Shift () o Spectrometer
Multiplicity Solvent

ppm Frequency (MHz)
7.04 d DMSO-ds 400

6.70 d DMSO-ds 400

3.42 S DMSO-ds 400

9.3 (OH) br s DMSO-ds 400

12.0 (COOH) br s DMSO-ds 400

7.15 d D20 600

6.85 d D20 600

3.44 S D20 600

Data sourced from various publicly available databases.

Expected *H NMR Spectrum for 4-Hydroxyphenylacetic acid-d6: In the *H NMR spectrum of

4-Hydroxyphenylacetic acid-d6 (deuterated on the phenyl ring and the a-carbon), the signals
corresponding to the aromatic protons (around 7.04 and 6.70 ppm) and the methylene protons

(around 3.42 ppm) would be absent. The spectrum would be expected to show only the signals
for the hydroxyl and carboxylic acid protons, which are exchangeable with deuterium if a protic
solvent is used.

Table 2: 3C NMR Spectral Data for 4-Hydroxyphenylacetic acid
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Spectrometer Frequency

Chemical Shift (d) ppm Solvent
(MHz)

173.2 DMSO-ds 100
156.1 DMSO-ds 100
130.1 DMSO-ds 100
125.8 DMSO-ds 100
115.1 DMSO-ds 100
40.2 DMSO-ds 100

Data sourced from publicly available databases.

Expected 3C NMR Spectrum for 4-Hydroxyphenylacetic acid-d6: In the 13C NMR spectrum of
4-Hydroxyphenylacetic acid-d6, the carbons directly bonded to deuterium will exhibit
significantly reduced signal intensity and may appear as multiplets due to C-D coupling.
Therefore, the signals for the aromatic carbons and the a-carbon would be expected to be
broad and have very low intensity compared to the non-deuterated compound.

Table 3: Mass Spectrometry Data for 4-Hydroxyphenylacetic acid

m/z lon Type Method
152 [M]* EI-MS
107 [M-COOH]* EI-MS
151 [M-H]~ ESI-MS

Data sourced from various publicly available databases.

Expected Mass Spectrum for 4-Hydroxyphenylacetic acid-d6: The molecular weight of 4-
Hydroxyphenylacetic acid-d6 is 158.18 g/mol . Therefore, the molecular ion peak in the mass
spectrum would be observed at an m/z of 158 for [M]* or 157 for [M-H]~, a shift of +6 mass
units compared to the non-deuterated compound. The fragmentation pattern would also be
altered, with fragments containing deuterium atoms showing a corresponding mass shift.
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Experimental Protocols

Detailed experimental protocols for the acquisition of NMR and mass spectra of 4-
Hydroxyphenylacetic acid-d6 are not available. However, the following general procedures
are recommended.

NMR Spectroscopy

A sample of 4-Hydroxyphenylacetic acid-d6 (typically 1-5 mg) would be dissolved in a
suitable deuterated solvent (e.g., DMSO-des, CDClIs, or D20) in a 5 mm NMR tube. *H and 13C
NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For H NMR,
standard acquisition parameters would be used. For 13C NMR, a proton-decoupled experiment
would be performed to obtain singlets for each carbon, although C-D coupling may still be
observable for the deuterated positions.

Mass Spectrometry (LC-MS)

Given that 4-Hydroxyphenylacetic acid-d6 is commonly used as an internal standard, a liquid
chromatography-mass spectrometry (LC-MS) method is appropriate. An example protocol is as

follows:

o Chromatography: A C18 reversed-phase column would be used with a gradient elution.
o Mobile Phase A: Water with 0.1% formic acid
o Mobile Phase B: Acetonitrile with 0.1% formic acid
o A suitable gradient would be run to separate the analyte from the matrix.

e Mass Spectrometry: An electrospray ionization (ESI) source in negative ion mode would be
used. The mass spectrometer would be operated in selected ion monitoring (SIM) or multiple
reaction monitoring (MRM) mode to detect the analyte and the deuterated internal standard.

o For 4-Hydroxyphenylacetic acid, the transition m/z 151 -> 107 could be monitored.

o For 4-Hydroxyphenylacetic acid-d6, the corresponding transition would be m/z 157 ->
113.
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Mandatory Visualization

The most common application of 4-Hydroxyphenylacetic acid-d6 is as an internal standard in
guantitative analytical methods. The following diagram illustrates a typical workflow for its use
in a quantitative LC-MS analysis.
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Click to download full resolution via product page

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. file.medchemexpress.eu [file.medchemexpress.eu]

 To cite this document: BenchChem. [Technical Guide to the Analytical Characterization of 4-
Hydroxyphenylacetic Acid-d6]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12413197#4-hydroxyphenylacetic-acid-d6-nmr-and-
mass-spectra-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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